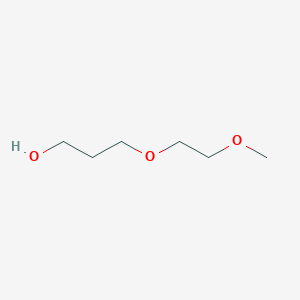
3-(2-Methoxyethoxy)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyethoxy)propan-1-ol is an organic compound with the molecular formula C6H14O3 and a molecular weight of 134.17 g/mol . It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties.
作用機序
Target of Action
Similar compounds, such as propan-1-ol, are known to interact with various enzymes and proteins in the body .
Mode of Action
It’s structurally similar to propan-1-ol, which is known to undergo oxidation to form aldehydes and further oxidation to form carboxylic acids . This suggests that 3-(2-Methoxyethoxy)propan-1-ol may also undergo similar oxidation reactions.
Biochemical Pathways
Based on its structural similarity to propan-1-ol, it may be involved in oxidation reactions, potentially affecting pathways related to alcohol metabolism .
Pharmacokinetics
Similar compounds like propan-1-ol are known to be rapidly absorbed and metabolized in the body .
Result of Action
Similar compounds like propan-1-ol are known to produce aldehydes and carboxylic acids upon oxidation, which can have various effects on cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds, pH, temperature, and the specific biological environment can all potentially affect its action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)propan-1-ol typically involves the reaction of propylene oxide with methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
3-(2-Methoxyethoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Ethers and esters.
科学的研究の応用
3-(2-Methoxyethoxy)propan-1-ol is utilized in various scientific research fields, including:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a medium for biological reactions and processes.
Medicine: It is explored for its potential use in drug formulation and delivery.
Industry: It is used in the production of coatings, adhesives, and other industrial products
類似化合物との比較
Similar Compounds
2-(2-Methoxyethoxy)ethanol: Similar in structure but with different physical and chemical properties.
Propylene glycol methyl ether: Used as a solvent with similar applications but different reactivity.
Butan-1-ol and Butan-2-ol: Alcohols with similar uses but different molecular structures
Uniqueness
3-(2-Methoxyethoxy)propan-1-ol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to act as a solvent and participate in various chemical reactions makes it valuable in multiple scientific and industrial applications .
特性
IUPAC Name |
3-(2-methoxyethoxy)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-8-5-6-9-4-2-3-7/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZGOQAUTCWEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














